molecular formula C10H11ClN2O2 B2695014 Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride CAS No. 1914148-56-3

Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride

Cat. No.: B2695014
CAS No.: 1914148-56-3
M. Wt: 226.66
InChI Key: UABVDDRJHVFTEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride is a chemical compound belonging to the imidazopyridine family. This class of compounds is known for its diverse applications in medicinal chemistry and material science due to its unique structural characteristics. The compound is recognized for its potential in various scientific research fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

ethyl imidazo[1,5-a]pyridine-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-2-14-10(13)8-3-4-12-7-11-6-9(12)5-8;/h3-7H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABVDDRJHVFTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CN=CN2C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyridine core. The final step involves the esterification of the carboxylate group and subsequent conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, involving controlled reaction conditions and purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted imidazopyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride has shown promising results in antimicrobial studies. Research indicates that derivatives of imidazo[1,5-a]pyridine possess activity against various bacterial strains, suggesting potential use in developing new antibiotics.

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Ethyl imidazo[1,5-a]pyridine-7-carboxylateStaphylococcus aureus≤ 0.5 μM
Ethyl imidazo[1,5-a]pyridine-7-carboxylateEscherichia coli≤ 1 μM

Anticancer Properties

Studies have indicated that imidazo[1,5-a]pyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanisms often involve modulation of cell signaling pathways.

Case Study: Anticancer Mechanism Investigation
In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability across various cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
HeLa (cervical cancer)0.04Induction of apoptosis
MCF-7 (breast cancer)0.06Cell cycle arrest

Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific enzymes involved in disease processes.

Table 3: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (μM)
CholinesteraseCompetitive0.05
Histone DeacetylaseNon-competitive0.02

Synthetic Methodologies

Recent advancements in synthetic methodologies have facilitated the production of this compound from readily available starting materials through cyclocondensation and oxidative cyclization techniques.

Table 4: Synthetic Pathways

Synthetic MethodologyDescription
CyclocondensationFormation of the imidazole ring
Oxidative CyclizationIntroduction of functional groups

Conclusion and Future Directions

The applications of this compound span various fields including antimicrobial and anticancer research, as well as enzyme inhibition studies. The ongoing research into its biological activities and synthetic methodologies suggests a promising future for this compound in drug development.

Continued exploration into its mechanisms of action and efficacy against resistant strains will be crucial for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride can be compared with other imidazopyridine derivatives, such as:

  • Methyl imidazo[1,5-a]pyridine-7-carboxylate
  • Ethyl imidazo[1,2-a]pyridine-7-carboxylate

These compounds share similar core structures but differ in their substituents and specific properties. This compound is unique due to its specific ester and hydrochloride functionalities, which confer distinct chemical and biological properties .

Biological Activity

Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a unique imidazopyridine core that contributes to its biological properties. The synthesis typically involves cyclocondensation reactions, where 2-aminopyridine reacts with ethyl acetoacetate under acidic conditions to form the imidazo[1,5-a]pyridine structure. The final product is obtained by esterification and conversion to the hydrochloride salt.

The compound interacts with specific molecular targets, particularly enzymes and receptors, influencing various biological pathways. It has been shown to inhibit certain enzymes involved in disease processes, thus exerting potential therapeutic effects. For instance, it may act as an inhibitor of Aurora kinases, which are critical in cell cycle regulation and are often overexpressed in cancer cells .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (Mtb). The compound's minimum inhibitory concentration (MIC) values suggest potent activity against both replicating and non-replicating forms of Mtb, making it a candidate for further development as an anti-TB agent .

Anticancer Effects

The compound has been evaluated for its anticancer properties. In vitro studies show that it can inhibit the proliferation of cancer cell lines, such as HCT116 (colon carcinoma), with IC50 values indicating significant cytotoxicity. The mechanism behind this activity may involve the inhibition of Aurora-A kinase, contributing to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Activity

This compound has also been investigated for anti-inflammatory effects. In vitro assays have demonstrated its ability to suppress COX-2 activity, an enzyme involved in inflammatory processes. The compound showed comparable efficacy to standard anti-inflammatory drugs like celecoxib .

Study 1: Antimicrobial Efficacy

A study reported the compound's effectiveness against drug-susceptible and multidrug-resistant strains of Mtb. The results indicated that it could significantly reduce bacterial load in infected mouse models, suggesting its potential as a lead compound for anti-TB drug development.

CompoundMIC (μM)Effectiveness
Ethyl imidazo[1,5-a]pyridine-7-carboxylate0.03 - 5.0High against Mtb
Standard Anti-TB DrugVariesEstablished efficacy

Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, this compound was tested against various human cancer cell lines. It exhibited significant growth inhibition with an IC50 value of approximately 2.30 μM in HCT116 cells.

Cell LineIC50 (μM)Description
HCT1162.30Colon carcinoma
Other Lines>10Low cytotoxicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.